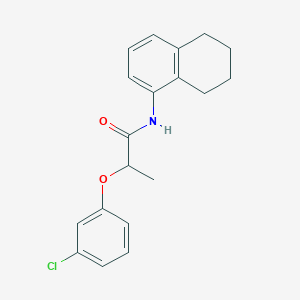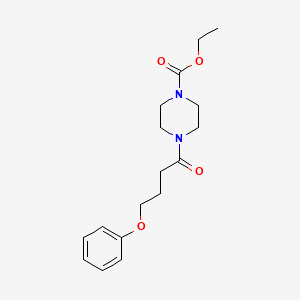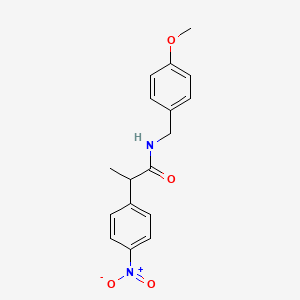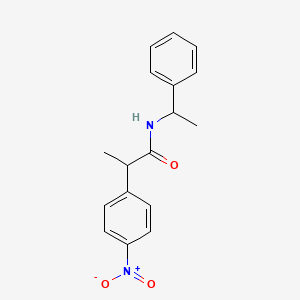
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as TTT-3002, is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. TTT-3002 belongs to a class of compounds known as CB1 inverse agonists, which have been shown to have potential therapeutic effects on a variety of conditions, including obesity, diabetes, and addiction.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide acts as an inverse agonist at the CB1 receptor, which is a receptor found in the brain and other tissues that is involved in regulating appetite, mood, and addiction. By blocking the CB1 receptor, this compound can reduce food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce food intake, body weight, and drug-seeking behavior in rodents. The compound has also been shown to have potential anti-inflammatory effects and to improve insulin sensitivity, suggesting that it may have potential therapeutic applications for conditions such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is that it has been shown to be effective in reducing food intake and body weight in rodents, making it a promising candidate for further research in these areas. However, one limitation is that the compound has not yet been tested in humans, so its potential therapeutic applications in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. One area of research could be on the compound's potential as a treatment for obesity and diabetes in humans. Another area of research could be on its potential as a treatment for addiction in humans. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to identify any potential side effects or limitations.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been on the compound's potential as a treatment for obesity. Studies have shown that this compound can reduce food intake and body weight in rodents, making it a promising candidate for further research in this area.
Another area of research has been on this compound's potential as a treatment for addiction. Studies have shown that the compound can reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction in humans.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(23-16-9-5-8-15(20)12-16)19(22)21-18-11-4-7-14-6-2-3-10-17(14)18/h4-5,7-9,11-13H,2-3,6,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFNDHMKIBDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4073894.png)
![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4073912.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)
![(4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone](/img/structure/B4073919.png)



![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![N-(4-acetylphenyl)-2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4073979.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)